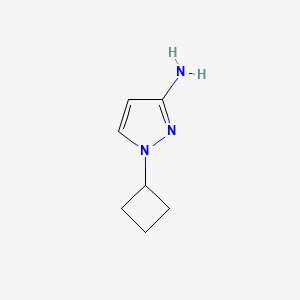

1-Cyclobutyl-1H-pyrazol-3-amine

Description

Significance of the Pyrazole (B372694) Heterocycle in Chemical Sciences

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring feature in a multitude of biologically active compounds. ru.nlresearchgate.netnih.gov The significance of the pyrazole core stems from its:

Diverse Biological Activities: Pyrazole derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. Current time information in Bangalore, IN.chemicalbook.com

Synthetic Versatility: The pyrazole ring can be readily synthesized and functionalized at various positions, allowing chemists to systematically modify its structure to optimize biological activity and pharmacokinetic properties. ru.nlnih.gov

Structural Stability: The aromatic nature of the pyrazole ring imparts significant chemical stability. fiveable.me

Hydrogen Bonding Capability: The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors. ru.nl

Research Context of Aminopyrazole Derivatives

The introduction of an amino group to the pyrazole scaffold gives rise to aminopyrazoles, a class of compounds with enhanced utility in drug discovery. chemicalbook.com Aminopyrazoles serve as crucial building blocks for the synthesis of a wide array of more complex heterocyclic systems. ontosight.ai The amino group provides a reactive handle for further chemical modifications, enabling the construction of libraries of compounds for high-throughput screening. mdpi.com

Research has shown that aminopyrazole derivatives are key components in the development of various therapeutic agents, including inhibitors of kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer and inflammation. researchgate.netepo.org For example, aminopyrazole-based compounds have been investigated as inhibitors of JNK3, a kinase implicated in neurodegenerative diseases. mdpi.com

Structural Features and Core Properties Relevant to Research Design

The specific structure of 1-Cyclobutyl-1H-pyrazol-3-amine, with its cyclobutyl substituent at the N1 position of the pyrazole ring, is a deliberate design choice in medicinal chemistry. The cyclobutyl group is not merely a passive component; it can significantly influence the molecule's properties in several ways:

Metabolic Stability: The incorporation of a cyclobutyl ring can enhance the metabolic stability of a compound, making it more resistant to degradation by enzymes in the body. nih.gov

Conformational Restriction: The rigid, puckered structure of the cyclobutyl group can lock the molecule into a specific three-dimensional shape, which can lead to higher binding affinity and selectivity for its biological target. fiveable.menih.gov

Improved Pharmacokinetics: The presence of a cyclobutyl group can favorably modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netontosight.ai

The synthesis of 1-Cyclobutyl-1H-pyrazol-3-amine can be conceptually approached through established methods for pyrazole formation. A common strategy involves the condensation reaction between a substituted hydrazine (B178648), in this case, cyclobutylhydrazine (B1320886), and a β-ketonitrile, such as 3-aminocrotononitrile. google.comresearchgate.net

While detailed biological activity data for 1-Cyclobutyl-1H-pyrazol-3-amine itself is limited in the public domain, its appearance in patents as a synthetic intermediate for kinase inhibitors and other potential therapeutics underscores its importance in the ongoing quest for new and effective medicines. google.comgoogleapis.com

Chemical Data

| Property | Value |

| IUPAC Name | 1-cyclobutyl-1H-pyrazol-3-amine |

| Molecular Formula | C₇H₁₁N₃ |

| Molecular Weight | 137.18 g/mol |

| CAS Number | 1663510-64-2 |

| Canonical SMILES | C1CC(C1)N2C=CC(=N2)N |

| InChI Key | DRAPDGUWMFFWOJ-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

1-cyclobutylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-7-4-5-10(9-7)6-2-1-3-6/h4-6H,1-3H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAPDGUWMFFWOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1663510-64-2 | |

| Record name | 1-cyclobutyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Cyclobutyl 1h Pyrazol 3 Amine and Its Derivatives

Direct Synthesis Strategies for the Pyrazole (B372694) Core

The most common approaches to the pyrazole ring involve building the heterocycle from acyclic precursors. These methods are valued for their modularity, allowing for the introduction of various substituents.

The condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound is the most classical and versatile method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. beilstein-journals.orgmdpi.comnih.gov For the specific synthesis of 3-aminopyrazoles, the most widely used precursor is a β-ketonitrile. beilstein-journals.orgnih.govchim.it

The reaction proceeds through the condensation of a β-ketonitrile with a substituted hydrazine, in this case, cyclobutylhydrazine (B1320886). The mechanism involves an initial nucleophilic attack by one of the hydrazine's nitrogen atoms on the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after dehydration. beilstein-journals.orgnih.gov This method is highly effective for producing a wide array of 5-aminopyrazoles. nih.gov

For example, the reaction of various β-ketonitriles with hydrazine hydrate (B1144303) is a well-established route to N-unsubstituted 3-aminopyrazoles. By substituting hydrazine hydrate with cyclobutylhydrazine, this method can be directly adapted to synthesize 1-cyclobutyl-1H-pyrazol-3-amine.

Table 1: Examples of 5-Aminopyrazole Synthesis via Cyclocondensation

| Reactant 1 (β-Ketonitrile) | Reactant 2 (Hydrazine) | Conditions | Product | Ref |

|---|---|---|---|---|

| Acylacetonitriles | Hydrazine Hydrate | Methane sulphonic acid, solvent-free, 80°C | 3-Amino-2H-pyrazoles | researchgate.net |

| β-Ketonitriles | Hydrazine Hydrate | tert-butoxide, then H2SO4 neutralization | 5-Aminopyrazoles | chim.it |

| Ethyl 2-cyano-3-oxobutanoate | Phenylhydrazine | Ethanol (B145695), reflux | Ethyl 5-amino-1-phenyl-3-methyl-1H-pyrazole-4-carboxylate | beilstein-journals.org |

| Malononitrile derivatives | Hydrazine Hydrate | Ethanol, reflux | Various 5-aminopyrazoles | beilstein-journals.org |

This table presents generalized findings for the synthesis of the aminopyrazole core structure.

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. beilstein-journals.orgmdpi.com Several MCRs have been developed for the synthesis of pyrazole derivatives. nih.govacs.orgacs.org

A common MCR strategy for constructing polysubstituted pyrazoles involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org For instance, a three-component synthesis can be achieved by reacting aldehydes, β-ketoesters, and hydrazines, often catalyzed by a Lewis acid like Yb(PFO)3. beilstein-journals.org Another prominent four-component reaction for synthesizing fused pyranopyrazoles involves an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. mdpi.comnih.gov

These MCR methodologies can be adapted for the synthesis of 1-cyclobutyl-1H-pyrazol-3-amine derivatives by employing cyclobutylhydrazine as the hydrazine component. The flexibility of MCRs allows for the introduction of various substituents on the pyrazole ring by simply changing the starting components.

Regioselective Synthesis of Pyrazol-3-amine Isomers and Analogs

When an unsymmetrical 1,3-dielectrophile (like a β-ketonitrile where the groups flanking the keto and nitrile functions are different) reacts with a monosubstituted hydrazine (like cyclobutylhydrazine), the formation of two constitutional isomers is possible. nih.govmdpi.com The control of regioselectivity to favor the desired isomer, such as the 1,3-disubstituted pattern of 1-cyclobutyl-1H-pyrazol-3-amine over the 1,5-disubstituted alternative, is a critical challenge in pyrazole synthesis. sci-hub.stacs.org

The regiochemical outcome of the cyclocondensation reaction is determined by the initial step of the reaction: the nucleophilic attack of the substituted hydrazine on the 1,3-dielectrophile. researchgate.netrsc.org A monosubstituted hydrazine, R-NH-NH2, has two non-equivalent nitrogen atoms: the substituted (and more sterically hindered) N1 and the unsubstituted (and more nucleophilic) N2. rsc.org

The reaction with a β-ketonitrile involves two electrophilic centers: the carbonyl carbon and the nitrile carbon. The reaction typically initiates with the attack of the more nucleophilic terminal -NH2 group of the hydrazine onto the more electrophilic carbonyl carbon. beilstein-journals.orgrsc.org Following this initial condensation to form a hydrazone, intramolecular cyclization occurs. The regioselectivity is thus primarily dictated by which nitrogen atom of the intermediate attacks the nitrile group, a process influenced by steric and electronic factors of the reactants and intermediates. researchgate.net

Achieving regioselective N1-substitution is crucial for synthesizing the target compound. The distribution of N1 and N2 isomers is highly dependent on reaction conditions and the structural characteristics of the reactants. researchgate.net

Solvent Effects: The choice of solvent can dramatically influence regioselectivity. While reactions in ethanol often yield mixtures of regioisomers, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to significantly improve the regioselectivity in favor of one isomer. conicet.gov.aracs.org This is attributed to the unique properties of fluorinated alcohols, which can modulate the reactivity of the intermediates.

pH and Catalysis: The acidity or basicity of the reaction medium can shift the rate-determining step and influence the reaction pathway. researchgate.net For instance, performing the cyclocondensation of aryl hydrazines with 1,3-diketones in aprotic dipolar solvents can give better regioselectivity than in traditional protic solvents like ethanol. nih.govmdpi.com Furthermore, direct N-alkylation of a pre-formed pyrazole ring under basic conditions (e.g., K2CO3 in DMSO) has been developed as a highly regioselective method for producing N1-substituted pyrazoles, where the less hindered nitrogen is selectively functionalized. sci-hub.stacs.orgacs.org

Table 2: Influence of Reaction Conditions on Regioselectivity of N-Alkylation

| Pyrazole Precursor | Reagent | Conditions | N1:N2 Ratio | Ref |

|---|---|---|---|---|

| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione + Methylhydrazine | - | Ethanol (EtOH) | Low regioselectivity | conicet.gov.aracs.org |

| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione + Methylhydrazine | - | 2,2,2-Trifluoroethanol (TFE) | 85:15 | conicet.gov.ar |

| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione + Methylhydrazine | - | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97:3 | conicet.gov.ar |

| 3-Methylpyrazole | Iodobenzene | CuI, K3PO4 | 3:1 | sci-hub.st |

| 3-Nitropyrazole | Various Alkyl/Aryl Halides | K2CO3, DMSO | >99:1 (N1 favored) | sci-hub.stacs.org |

This table illustrates general principles of regiocontrol in pyrazole synthesis.

The electronic and steric properties of the substituents on both the hydrazine and the 1,3-dielectrophile are paramount in directing the regiochemical outcome. nih.govresearchgate.net

Electronic Effects: The presence of electron-withdrawing groups (e.g., a trifluoromethyl group) on the 1,3-dicarbonyl precursor enhances the electrophilicity of the adjacent carbonyl carbon. This directs the initial attack of the more nucleophilic terminal nitrogen of the substituted hydrazine to that site, thereby controlling the subsequent cyclization and the final substitution pattern of the pyrazole ring. researchgate.netmdpi.com The electronic character of the substituent on the hydrazine also plays a role; arylhydrazines with electron-withdrawing groups can alter the regioisomeric distribution. researchgate.netresearchgate.net

Steric Effects: Steric hindrance is a major factor in regioselectivity. sci-hub.stresearchgate.net In the direct N-alkylation or N-arylation of a pre-formed pyrazole ring, the electrophile will preferentially attack the less sterically hindered nitrogen atom. sci-hub.stacs.org For the target molecule, the cyclobutyl group on the hydrazine is sterically demanding. In a Knorr-type synthesis, this bulk can influence the conformation of the hydrazone intermediate, favoring the formation of the N1-cyclobutyl isomer to minimize steric clash. DFT calculations have supported the idea that steric hindrance around the N2 position of the pyrazole anion favors substitution at the N1 position. nih.gov

Advanced Synthetic Techniques and Catalysis

The construction and subsequent modification of the 1-cyclobutyl-1H-pyrazol-3-amine framework can be achieved through a variety of sophisticated synthetic methods. These techniques offer improvements in efficiency, selectivity, and substrate scope over classical approaches.

Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrazole rings. rsc.org These methods typically involve the reaction of a pre-functionalized pyrazole, such as a halopyrazole, with a suitable coupling partner.

The Suzuki-Miyaura coupling is a widely used carbon-carbon bond-forming reaction. nih.gov For instance, a 4-halopyrazole can be coupled with an arylboronic acid to introduce an aryl group at the C4 position. beilstein-journals.org Palladium catalysts, often in combination with specific ligands, are typically employed to facilitate this transformation. nih.gov The reaction of 4- and 5-halopyrazoles with heterocyclic boronic acids has been successfully demonstrated, expanding the diversity of accessible structures. nih.gov

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgrug.nl This reaction can be used to introduce the 3-amino group onto a pre-existing pyrazole ring by coupling a 3-halopyrazole with an amine. The development of specialized ligands has been crucial for the success of these couplings, allowing for the use of a wide range of amines and aryl halides under milder conditions. nih.govnih.gov For example, the coupling of 4-halopyrazoles with various amines has been achieved using palladium or copper catalysts. nih.gov

Below is a table summarizing representative metal-catalyzed cross-coupling reactions for pyrazole functionalization.

| Coupling Reaction | Catalyst/Ligand | Substrates | Product Type | Reference |

| Suzuki-Miyaura | Pd(OAc)2 / Ligand | Halopyrazole, Boronic Acid | Aryl-substituted pyrazole | nih.govbeilstein-journals.org |

| Buchwald-Hartwig | Pd(dba)2 / tBuDavePhos | 4-Bromo-1-tritylpyrazole, Amine | 4-Aminopyrazole derivative | nih.gov |

| Copper-catalyzed | CuI | 4-Iodo-1H-1-tritylpyrazole, Alkylamine | 4-Alkylaminopyrazole | nih.gov |

| Sonogashira | Heterogeneous Pd catalyst | Acyl chloride, Terminal alkyne | 1,3-disubstituted prop-2-yn-1-one | eie.gr |

Organocatalytic and Heterogeneous Catalytic Approaches

In recent years, organocatalysis and heterogeneous catalysis have emerged as greener and more sustainable alternatives to traditional metal catalysis. researchgate.netbenthamdirect.com

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of pyrazoles, secondary amines have been used as "green promoters" in the inverse-electron-demand [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates, yielding substituted pyrazoles with high regioselectivity. nih.gov Triphenylphosphine has also been shown to efficiently catalyze the three-component synthesis of pyrano[2,3-c]pyrazoles. ajrconline.org The use of organocatalysts can lead to the formation of chiral pyrazole derivatives with high enantiomeric excess. rsc.org

Heterogeneous catalysis involves the use of a catalyst in a different phase from the reactants. eurekaselect.com This approach simplifies catalyst separation and recycling, making the process more economical and environmentally friendly. researchgate.netmdpi.com For example, natural asphalt (B605645) has been used as a support for a Brønsted acid nanocatalyst in the synthesis of pyrano[2,3-c]pyrazole derivatives. rsc.org Nickel-based heterogeneous catalysts have been employed for the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. mdpi.com

| Catalytic Approach | Catalyst | Reaction Type | Product | Key Advantages | Reference |

| Organocatalysis | Secondary Amines | [3+2] Cycloaddition | Substituted Pyrazoles | Mild conditions, high regioselectivity | nih.gov |

| Organocatalysis | Triphenylphosphine | Three-component reaction | Pyrano[2,3-c]pyrazoles | Mild conditions, good yields | ajrconline.org |

| Heterogeneous Catalysis | Nickel-based | One-pot condensation | Substituted Pyrazoles | Reusable catalyst, room temperature | mdpi.com |

| Heterogeneous Catalysis | Natural Asphalt-based | Four-component reaction | Pyrano[2,3-c]pyrazoles | Sustainable, high yields | rsc.org |

Expedited Synthetic Protocols (e.g., Microwave-Assisted Synthesis)

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. researchgate.netdergipark.org.tr This technique has been successfully applied to the synthesis of various pyrazole derivatives. nih.gov For example, the synthesis of 8-cyclobutyl-2-(methylsulfanyl)pyrazolo[1,5-a] nih.govpharmdbm.comacs.orgtriazin-4(3H)-one has been achieved using microwave irradiation. mdpi.com The condensation of chalcones with hydrazine hydrate to form pyrazoles can be completed in minutes under microwave irradiation. nih.gov This rapid and efficient heating method is particularly beneficial for multi-step, one-pot syntheses. mdpi.com

Derivatization and Functionalization Strategies of the 1-Cyclobutyl-1H-pyrazol-3-amine Scaffold

The 1-cyclobutyl-1H-pyrazol-3-amine scaffold offers multiple sites for further chemical modification, allowing for the generation of diverse libraries of compounds.

Functionalization of the Primary Amine Group

The primary amine group at the C3 position is a versatile handle for a variety of functionalization reactions. It can readily undergo acylation, sulfonylation, and alkylation reactions to introduce a wide range of substituents. For instance, 3-aminopyrazoles can react with acylating agents to form amides, which are precursors to various condensed heterocyclic systems like pyrazolo[1,5-a]pyrimidines. mdpi.com A cascade Wolff rearrangement/acylation reaction between 5-aminopyrazoles and diazo compounds has been developed for the synthesis of N-pyrazole amides. acs.org Furthermore, the amine can participate in multicomponent reactions, such as the Rh(III)-catalyzed three-component coupling of aminopyrazoles, aldehydes, and sulfoxonium ylides to synthesize pyrazolo[1,5-a]pyrimidines. nih.gov

Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring

The pyrazole ring itself is amenable to both electrophilic and nucleophilic substitution reactions, although the regioselectivity is influenced by the existing substituents. nih.gov

Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich carbon. pharmdbm.compharmaguideline.comrrbdavc.org Common electrophilic substitution reactions include halogenation (chlorination, bromination), nitration, and sulfonation. pharmdbm.com The introduction of a halogen at the C4 position provides a handle for subsequent cross-coupling reactions. beilstein-journals.org

Nucleophilic substitution on the pyrazole ring is generally more challenging due to the electron-rich nature of the heterocycle. tandfonline.com However, it can be facilitated by the presence of electron-withdrawing groups on the ring or by activating the ring through N-oxidation or N-nitration. acs.orgtandfonline.comacs.org For example, the displacement of a halide from the C5 position of a pyrazole is possible if an electron-withdrawing group like a formyl group is present at the C4 position. tandfonline.com Nucleophilic aromatic substitution of hydrogen (SNH) has also been reported in certain fused pyrazole systems. acs.org

Transformations of the Cyclobutyl Moiety

The cyclobutyl group attached to the pyrazole ring, while often incorporated to enhance metabolic stability, can itself be a site for chemical and enzymatic transformations. nih.gov Research into the reactivity of N-cycloalkylamines, including N-cyclobutyl derivatives, has revealed pathways for oxidation and ring expansion, which are pertinent to understanding the potential modifications of 1-cyclobutyl-1H-pyrazol-3-amine and related compounds. nih.govacs.org

Oxidation and Hydroxylation:

The cyclobutyl ring is susceptible to oxidation, primarily through hydroxylation, a common metabolic process catalyzed by cytochrome P450 (CYP) enzymes. nih.govhyphadiscovery.com Studies on N-substituted cyclobutylamines have demonstrated that enzymatic hydroxylation can occur at various positions on the cyclobutyl ring.

In a study investigating the biocatalytic hydroxylation of N-protected cyclobutylamines using a library of P450 variants, multiple mono-hydroxylated metabolites were identified. acs.org For the N-Boc protected cyclobutylamine, hydroxylation occurred at both the 2- and 3-positions of the cyclobutyl ring, yielding both cis and trans isomers. acs.org The distribution and selectivity for these products were dependent on the specific P450 variant used. acs.org

| P450 Variant | Substrate Conversion (%) | Major Hydroxylated Product(s) | Selectivity for Major Product(s) (%) |

|---|---|---|---|

| Variant A | >30 | trans-2-hydroxy, trans-3-hydroxy | Not Specified |

| Variant B (with modification) | Not Specified | cis-2-hydroxy, trans-2-hydroxy | 88 (for 2-position) |

These findings suggest that the cyclobutyl moiety of 1-cyclobutyl-1H-pyrazol-3-amine is a potential site for similar oxidative transformations, which could lead to a variety of hydroxylated derivatives. The specific isomer distribution would likely depend on the enzymatic environment.

Ring Expansion:

A significant transformation observed for N-cyclobutylamines is the expansion of the four-membered ring to a five-membered ring. This rearrangement has been documented in studies on the cytochrome P450-catalyzed oxidation of N-cyclobutyl benzylamines. nih.govresearchgate.net The mechanism is proposed to proceed through an aminium radical intermediate, which facilitates the ring-opening of the cyclobutyl group, followed by cyclization to form a pyrrolidine (B122466) derivative. nih.gov

In the case of the oxidation of 1-phenylcyclobutylamine (B101158) by P450, the formation of 2-phenyl-1-pyrroline and 2-phenylpyrrolidine (B85683) was observed, providing clear evidence for this ring expansion pathway. nih.gov

| Substrate | Oxidizing System | Ring-Expanded Products |

|---|---|---|

| 1-Phenylcyclobutylamine | Cytochrome P450 | 2-Phenyl-1-pyrroline, 2-Phenylpyrrolidine |

This precedent suggests that under oxidative conditions, the cyclobutyl group of 1-cyclobutyl-1H-pyrazol-3-amine could potentially undergo a similar rearrangement to yield derivatives containing a 1-(pyrrolidinyl)-1H-pyrazol-3-amine scaffold. The propensity for such a rearrangement would be influenced by the stability of the intermediates involved.

Reactivity and Reaction Mechanisms of 1 Cyclobutyl 1h Pyrazol 3 Amine

Reactivity Profiles of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an aromatic heterocycle characterized by a five-membered ring containing two adjacent nitrogen atoms. mdpi.com This structure imparts a unique reactivity profile. The pyrazole ring is considered an electron-rich heterocyclic system. nih.gov The presence of the nitrogen atoms influences the electron distribution within the ring, making it susceptible to certain types of reactions while being resistant to others.

Generally, pyrazoles exhibit the following reactivity characteristics:

Electrophilic Substitution: Electrophilic attack preferentially occurs at the C4 position of the pyrazole ring. mdpi.comrrbdavc.org This is because the intermediates formed by attack at C3 and C5 are highly unstable. rrbdavc.org

Nucleophilic Attack: The C3 and C5 positions are more susceptible to nucleophilic attack. mdpi.com

Acidity and Basicity: Pyrazole is a weak base, forming salts with strong acids. The imino hydrogen can be substituted by various groups. globalresearchonline.net

The cyclobutyl group at the N1 position of 1-cyclobutyl-1H-pyrazol-3-amine influences the steric and electronic properties of the pyrazole ring, which can affect its reactivity compared to unsubstituted or differently substituted pyrazoles.

Chemical Transformations of the Amine Functionality (e.g., Oxidation, Reduction, Acylation)

The 3-amino group on the pyrazole ring is a versatile functional group that can undergo a variety of chemical transformations. These reactions are crucial for the synthesis of diverse derivatives with potential applications in various fields.

Acylation: The amino group can be readily acylated to form the corresponding amides. For instance, reaction with benzoyl chlorides can yield N-(1,3-disubstituted-1H-pyrazol-5-yl)benzamides. nih.gov This transformation is a common strategy to introduce further diversity into the molecule.

Diazotization: The 5-amino group of pyrazoles can undergo diazotization, forming a diazonium salt intermediate. This intermediate is highly reactive and can be used to introduce other functional groups. For example, it can be trapped by an internal nucleophile, such as an imidazole (B134444) nitrogen, to form tetracyclic compounds. acs.org Furthermore, this lability allows for deaminative transformations, such as Sandmeyer-type reactions, to introduce halides like iodine. acs.org

Oxidation and Reduction: While pyrazole rings are generally resistant to oxidation and reduction, the exocyclic amino group can be more susceptible. globalresearchonline.net However, specific conditions are often required to achieve selective transformation of the amino group without affecting the pyrazole core.

Exploration of Substitution Reactions on the Pyrazole Ring

Substitution reactions on the pyrazole ring of 1-cyclobutyl-1H-pyrazol-3-amine are key to creating a wide array of derivatives.

Halogenation: Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C4 position can be achieved using N-halosuccinimides (NXS, where X = Br, I, Cl) at room temperature. beilstein-archives.org This metal-free method provides an efficient route to 4-halogenated pyrazole derivatives. beilstein-archives.org The reaction is believed to proceed through an electrophilic substitution mechanism where DMSO can act as both a catalyst and a solvent. beilstein-archives.org

Nitration and Sulfonation: While not specifically detailed for 1-cyclobutyl-1H-pyrazol-3-amine in the provided results, electrophilic substitution reactions like nitration and sulfonation are common for pyrazole rings and typically occur at the C4 position. The specific conditions for these reactions would need to be optimized to account for the directing effects of the cyclobutyl and amino substituents.

Mechanistic Investigations of Key Synthetic and Derivatization Reactions (e.g., Ullmann Coupling, Palladium-Catalyzed Reactions)

The synthesis and derivatization of pyrazoles often involve transition metal-catalyzed reactions, with Ullmann and palladium-catalyzed couplings being particularly prominent. numberanalytics.comacs.org

Ullmann Coupling: The Ullmann condensation reaction is a copper-catalyzed method for forming C-N bonds, which is instrumental in the N-arylation of pyrazoles. acs.orgrug.nl Mechanistic studies suggest that the reaction can proceed through an oxidative addition/reductive elimination pathway involving a copper(III) intermediate. acs.org The addition of ligands, such as amino acids, can accelerate the reaction by improving the solubility of the copper catalyst. rug.nlumass.edu More recent studies have proposed a hydrogen atom abstraction (HARC) mechanism for certain Ullmann-Goldberg couplings, which bypasses the high-barrier oxidative addition step and allows for reactions to occur at room temperature. pnas.org

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for creating C-C and C-N bonds, respectively, on the pyrazole scaffold. acs.orgnumberanalytics.com

Suzuki-Miyaura Coupling: This reaction allows for the arylation of pyrazoles. For instance, pyrazole triflates can be coupled with arylboronic acids in a palladium-mediated process. nih.gov Mechanistic investigations of related C-H olefination reactions suggest that the ligand plays a crucial role in forming more reactive cationic palladium species, which accelerates the reaction. nih.govrsc.org

Buchwald-Hartwig Amination: This reaction is used for the N-arylation of pyrazoles. Mechanistic studies have provided fundamental insights into the individual steps of these catalytic cycles, including oxidative addition, transmetalation, and reductive elimination. illinois.edu

Chemo- and Regioselectivity in Multi-functionalized Analogs

In molecules with multiple reactive sites, such as derivatives of 1-cyclobutyl-1H-pyrazol-3-amine, controlling the chemo- and regioselectivity of reactions is paramount.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, in the late-stage arylation of pharmaceuticals containing multiple nucleophilic sites, such as sulfonamides and secondary amines, specific reaction conditions can be employed to achieve selective C-N bond formation at the desired position. pnas.org

Regioselectivity: This pertains to the preferential formation of one constitutional isomer over another.

In the condensation of 1,3-dicarbonyl compounds with hydrazines to form pyrazoles, the reaction can yield a mixture of regioisomers. mdpi.com However, highly regioselective syntheses have been developed. nih.govresearchgate.net

For multicomponent reactions involving 5-aminopyrazoles, factors like temperature and microwave irradiation can significantly influence the regiochemical outcome. beilstein-journals.org

In the N-arylation of unsymmetrical pyrazoles, the regioselectivity can be controlled by the choice of catalyst and ligand. For instance, copper-aryne catalysis allows for switchable site-selective arylation of pyrazoles. nih.gov Generally, cross-coupling reactions like the Buchwald-Hartwig and Ullmann-Goldberg tend to favor the less sterically hindered nitrogen atom. nih.gov

The interplay of electronic and steric effects of the substituents on the pyrazole ring, along with the reaction conditions, dictates the chemo- and regioselectivity of a given transformation. nih.govnih.govmdpi.com

Structural Elucidation and Conformational Analysis of 1 Cyclobutyl 1h Pyrazol 3 Amine

Molecular Geometry and Planarity of the Pyrazole (B372694) Ring

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, generally exhibits a high degree of planarity. This planarity arises from the delocalization of π-electrons across the ring system, which imparts aromatic stability. In 1-Cyclobutyl-1H-pyrazol-3-amine, the pyrazole core is expected to maintain this planarity. iucr.org X-ray diffraction studies on analogous 3-aminopyrazole (B16455) derivatives have consistently shown that the pyrazole ring atoms lie essentially in the same plane. iucr.org

Computational optimizations using Density Functional Theory (DFT) would likely confirm a near-planar geometry for the pyrazole ring in 1-Cyclobutyl-1H-pyrazol-3-amine. Deviations from perfect planarity are expected to be minimal, with small dihedral angles between the atoms of the ring. The exocyclic amino group at the C3 position may exhibit a slight pyramidalization, though the nitrogen atom of the amino group is often found to be close to the plane of the pyrazole ring, facilitating electronic communication between the amino group and the aromatic system. nih.gov

| Parameter | Predicted Value |

|---|---|

| N1-N2 Bond Length | 1.38 Å |

| N2-C3 Bond Length | 1.34 Å |

| C3-C4 Bond Length | 1.42 Å |

| C4-C5 Bond Length | 1.37 Å |

| C5-N1 Bond Length | 1.39 Å |

| C3-NH2 Bond Length | 1.37 Å |

| N1-N2-C3 Bond Angle | 112.0° |

| N2-C3-C4 Bond Angle | 104.5° |

| C3-C4-C5 Bond Angle | 110.0° |

| C4-C5-N1 Bond Angle | 105.5° |

| C5-N1-N2 Bond Angle | 108.0° |

Conformational Dynamics of the Cyclobutyl Substituent

The cyclobutyl ring is not planar and exists in a puckered conformation to relieve ring strain. ru.nl This puckering is a dynamic process, with the ring rapidly inverting between two equivalent puckered conformations. The puckering of the cyclobutane (B1203170) ring can be described by a puckering angle and a phase angle. For a monosubstituted cyclobutane, the substituent can occupy either an axial or an equatorial position relative to the average plane of the ring. acs.org

In 1-Cyclobutyl-1H-pyrazol-3-amine, the cyclobutyl group attached to the N1 atom of the pyrazole ring will also exhibit this dynamic puckering. The relative energies of the axial and equatorial conformers will be influenced by steric interactions between the cyclobutyl ring and the pyrazole ring. Computational studies on similar substituted cyclobutanes suggest that the equatorial conformation is generally more stable to minimize steric hindrance. acs.org The puckered nature of the cyclobutyl ring introduces a degree of conformational flexibility to the molecule, which can be important for its interaction with biological targets. ru.nl

| Parameter | Predicted Value (Equatorial Conformer) |

|---|---|

| Puckering Angle (θ) | ~25-30° |

| Energy Difference (Axial vs. Equatorial) | Equatorial more stable by ~1-2 kcal/mol |

Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms

In the solid state, molecules of 1-Cyclobutyl-1H-pyrazol-3-amine are expected to self-assemble through a network of intermolecular hydrogen bonds. The amino group (-NH2) is a potent hydrogen bond donor, while the sp2-hybridized nitrogen atom (N2) of the pyrazole ring is a good hydrogen bond acceptor. nih.gov This donor-acceptor pairing is a common motif in the crystal structures of aminopyrazoles, leading to the formation of dimers, chains, or more complex supramolecular architectures. iucr.orgnih.gov

Specifically, N-H···N hydrogen bonds between the amino group of one molecule and the pyrazole N2 atom of a neighboring molecule are highly probable. iucr.org Additionally, the N-H bonds of the amino group can also act as donors to form N-H···N hydrogen bonds with the amino group of another molecule, though this is generally a weaker interaction. The specific packing arrangement in the crystal lattice will be a result of the interplay between these strong hydrogen bonds and weaker van der Waals interactions involving the cyclobutyl groups. iucr.orgiucr.org

Computational Methods in Structural and Conformational Studies

Density Functional Theory (DFT) is a powerful computational method for investigating the structural and energetic properties of molecules. mdpi.com For 1-Cyclobutyl-1H-pyrazol-3-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G**, can be employed to predict the optimized molecular geometry, bond lengths, bond angles, and dihedral angles. researchgate.net Furthermore, DFT can be used to calculate the relative energies of different conformers, such as the axial and equatorial puckering of the cyclobutyl ring, to determine the most stable conformation. acs.orgresearchgate.net The results of these calculations provide valuable insights that complement experimental data and help in understanding the molecule's intrinsic structural preferences. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic structure of molecules in terms of localized bonds and lone pairs. mdpi.com For 1-Cyclobutyl-1H-pyrazol-3-amine, NBO analysis can provide a detailed picture of the electron density distribution, atomic charges, and the nature of bonding and non-bonding interactions. It can quantify the delocalization of the amino group's lone pair into the pyrazole ring's π-system, a key factor in the planarity and reactivity of the molecule. NBO analysis can also identify and quantify the strength of intramolecular and intermolecular hydrogen bonds by examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. mdpi.comnih.gov

| Atom | Predicted NBO Charge (e) |

|---|---|

| N1 (pyrazole) | -0.45 |

| N2 (pyrazole) | -0.60 |

| C3 (pyrazole) | +0.25 |

| N (amino) | -0.85 |

| H (amino) | +0.40 |

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful method used to visualize and quantify the various intermolecular interactions that stabilize the crystal structure of a molecule. By mapping properties such as the normalized contact distance (dnorm) onto the three-dimensional Hirshfeld surface, regions involved in specific intermolecular contacts can be identified. This analysis is complemented by two-dimensional fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). researchgate.netacs.org

For 1-Cyclobutyl-1H-pyrazol-3-amine, the analysis of intermolecular contacts is crucial for understanding its packing in the solid state. The primary interactions expected involve the amine and pyrazole functional groups, which can participate in hydrogen bonding, as well as weaker van der Waals forces involving the aliphatic cyclobutyl ring.

The dominant intermolecular contacts anticipated for this compound would be:

H···H Contacts : Given the presence of the cyclobutyl ring and C-H bonds on the pyrazole ring, these interactions, which represent van der Waals forces, are expected to cover a significant portion of the molecular surface. nih.govdnu.dp.ua In many organic crystals, H···H contacts account for the largest contribution to the Hirshfeld surface. researchgate.netdnu.dp.ua

N···H/H···N Contacts : These interactions are characteristic of hydrogen bonds, likely forming between the amine group (as a donor) and a nitrogen atom of the pyrazole ring of a neighboring molecule (as an acceptor). These strong, directional interactions typically appear as distinct, sharp spikes in the 2D fingerprint plot. doi.org

The quantitative contributions of these interactions to the total Hirshfeld surface can be summarized in a table.

Table 1: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface of 1-Cyclobutyl-1H-pyrazol-3-amine

| Interaction Type | Percentage Contribution (%) | Typical Appearance on Fingerprint Plot |

|---|---|---|

| H···H | ~45-55% | Large, diffuse region in the center of the plot. doi.org |

| N···H/H···N | ~15-25% | Distinct, sharp spikes indicating strong hydrogen bonds. doi.org |

| C···H/H···C | ~10-20% | "Wing-like" features on the sides of the main distribution. researchgate.net |

| C···N/N···C | ~3-7% | Less prominent features, often scattered. nih.gov |

| C···C | ~2-6% | Represents π-π stacking if pyrazole rings are suitably arranged. nih.gov |

Note: The values presented are illustrative and based on analyses of structurally similar pyrazole-containing compounds. researchgate.netnih.govdnu.dp.ua

The fingerprint plots provide a visual summary of these interactions. The H···H contacts typically appear as a large, scattered region, while the N···H/H···N hydrogen bonds are identifiable by sharp, well-defined spikes. doi.org The C···H/H···C contacts usually form "wings" on either side of the plot. This detailed quantification allows for a comprehensive understanding of the forces governing the supramolecular assembly of 1-Cyclobutyl-1H-pyrazol-3-amine in the crystalline state.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.comdovepress.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, conformational flexibility, and thermodynamic properties. dovepress.com For 1-Cyclobutyl-1H-pyrazol-3-amine, MD simulations are particularly valuable for exploring the conformational landscape arising from the flexible cyclobutyl group attached to the rigid pyrazole ring. smolecule.comacs.org

A typical MD simulation setup for this molecule would involve placing it in a simulated solvent box (e.g., water) under periodic boundary conditions, which mimic a larger system. nih.gov A suitable force field, such as AMBER or CHARMM, is chosen to define the potential energy of the system. mdpi.comresearchgate.net The simulation is then run for a sufficient duration (nanoseconds to microseconds) at a constant temperature and pressure to observe relevant conformational transitions. mdpi.com

The primary goals of MD simulations for 1-Cyclobutyl-1H-pyrazol-3-amine are:

To Characterize Cyclobutyl Ring Puckering : The four-membered cyclobutyl ring is not planar and exists in a puckered conformation to relieve ring strain. MD simulations can map the energy landscape associated with this puckering, identifying the most stable conformations and the energy barriers between them.

To Analyze Rotational Freedom : The simulation can explore the rotation around the single bond connecting the cyclobutyl ring to the pyrazole nitrogen, revealing preferred orientations of the two ring systems relative to each other.

The results from an MD simulation can provide quantitative data on the molecule's conformational preferences.

Table 2: Potential Key Findings from a Molecular Dynamics Simulation of 1-Cyclobutyl-1H-pyrazol-3-amine

| Parameter | Hypothetical Finding | Significance |

|---|---|---|

| Cyclobutyl Puckering Angle | Two stable states observed around ±25-35 degrees. | Confirms the non-planar, puckered nature of the cyclobutyl ring. |

| Energy Barrier for Ring Inversion | Calculated to be in the range of 1-2 kcal/mol. | Indicates rapid interconversion between puckered states at room temperature. acs.org |

| C-N Dihedral Angle (Cyclobutyl-Pyrazole) | Preferred rotational conformers identified. | Defines the spatial relationship and potential steric hindrance between the two rings. |

| System RMSD | Stabilizes after an initial equilibration period (e.g., ~100 ns). mdpi.com | Suggests the simulation has reached a stable trajectory for analysis. mdpi.com |

Note: The findings are hypothetical examples of data that would be generated from an MD simulation study.

By analyzing the simulation trajectory, a comprehensive picture of the conformational landscape of 1-Cyclobutyl-1H-pyrazol-3-amine emerges. This includes identifying the most populated (lowest energy) conformational states and understanding the dynamic transitions between them, which are fundamental to its interaction with other molecules.

Role of 1 Cyclobutyl 1h Pyrazol 3 Amine As a Scaffold in Chemical Biology and Drug Discovery Research Preclinical Focus

Development of Chemical Probes and Tool Compounds

The 1-Cyclobutyl-1H-pyrazol-3-amine scaffold is a valuable starting point for the development of chemical probes and tool compounds. These specialized molecules are designed to interact with specific biological targets, such as enzymes or receptors, thereby enabling the study of their functions within complex biological systems. The versatility of the pyrazole (B372694) core allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net

The development of such tools is a cornerstone of chemical biology. For instance, by modifying the 1-cyclobutyl-1H-pyrazol-3-amine structure, researchers can create potent and selective inhibitors for specific targets. These tool compounds are instrumental in target validation and for dissecting the roles of individual proteins in cellular pathways. The amine group on the pyrazole ring can be functionalized to introduce various substituents, while the cyclobutyl group influences the compound's conformational flexibility and lipophilicity, which are critical for its interaction with target proteins. ontosight.aismolecule.com While specific probes based directly on 1-Cyclobutyl-1H-pyrazol-3-amine are not extensively documented, the general principles of pyrazole-based inhibitor design are well-established for creating such tools.

Scaffold for Diversity-Oriented Synthesis and Compound Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules, which can be screened for novel biological activities. researchgate.netresearchgate.net The 1-Cyclobutyl-1H-pyrazol-3-amine scaffold is exceptionally well-suited for DOS and the generation of compound libraries due to the multiple reactive sites on the pyrazole ring. researchgate.netresearchgate.net

Key features that make this scaffold ideal for library generation include:

Multiple Substitution Points: The pyrazole ring can be functionalized at several positions, allowing for the introduction of a wide array of chemical groups. This enables the creation of a large number of distinct analogs from a common core structure. researchgate.netrsc.org

Synthetic Tractability: The synthesis of pyrazole derivatives is often straightforward, utilizing methods like condensation reactions, microwave-assisted synthesis, and multicomponent reactions. researchgate.netnih.gov This facilitates the rapid production of large and diverse compound libraries.

Fragment-Based Drug Discovery (FBDD): The relatively simple structure of 1-Cyclobutyl-1H-pyrazol-3-amine makes it an excellent fragment for FBDD. dtu.dkvu.nl Libraries of such fragments can be screened against biological targets to identify initial "hits," which can then be optimized into more potent lead compounds. dtu.dkvu.nl

The generation of libraries from this scaffold allows for a broad exploration of chemical space, increasing the probability of discovering compounds with desired biological activities.

Preclinical In Vitro Research Methodologies for Biological Target Identification

Identifying the biological targets of novel compounds is a critical step in drug discovery. A variety of preclinical in vitro methodologies are employed to elucidate the mechanism of action of derivatives originating from the 1-Cyclobutyl-1H-pyrazol-3-amine scaffold.

Commonly used techniques include:

| Methodology | Description | Application for Pyrazole Derivatives |

| Kinase Assays | These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme. They are often performed in a high-throughput format. | Pyrazole derivatives are frequently evaluated for their inhibitory effects on a wide panel of kinases to determine their potency and selectivity. mdpi.comnih.gov |

| Antiproliferative Assays | These assays assess the ability of a compound to inhibit the growth of cancer cell lines. The IC50 value, or the concentration required to inhibit 50% of cell growth, is a common metric. | Derivatives are tested against various human cancer cell lines (e.g., MCF-7, K562, HCT116) to identify potential anticancer agents. rsc.orgnih.gov |

| Molecular Docking | This computational technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding mode and affinity. | Docking studies are used to understand how pyrazole analogs interact with the active sites of enzymes like kinases, helping to rationalize observed activities and guide further design. researchgate.netsciencepublishinggroup.com |

| Western Blot Analysis | This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins. | It can be used to confirm that a pyrazole-based kinase inhibitor is hitting its intended target within a cell by observing a decrease in the phosphorylation of downstream substrates. drugbank.com |

| Enzyme Inhibition Assays | Besides kinases, these assays are used to evaluate the inhibitory activity against other enzymes like HDAC or topoisomerase. | To determine the IC50 values of pyrazole derivatives against various enzymatic targets. sciencepublishinggroup.com |

These methodologies, often used in combination, provide a comprehensive picture of a compound's biological activity and help to identify its molecular targets.

Investigation of Biological Targets of Pyrazole Derivatives (e.g., Enzymes, Receptors, Kinases)

The pyrazole scaffold is known for its ability to interact with a wide range of biological targets, making it a "privileged structure" in medicinal chemistry. nih.govbohrium.com Derivatives of pyrazoles have been shown to modulate the activity of numerous enzymes, receptors, and kinases, many of which are implicated in various diseases. ontosight.aiontosight.aimdpi.com

The following table summarizes some of the key biological targets that have been investigated for pyrazole-based compounds.

| Target Class | Specific Examples | Therapeutic Relevance |

| Enzymes | Cyclooxygenase (COX), Dihydrofolate reductase, Dihydroorotate dehydrogenase, Histone Deacetylase (HDAC), Lactate dehydrogenase, Lipoxygenase (LOX), Topoisomerase sciencepublishinggroup.comresearchgate.netfrontiersin.org | Anti-inflammatory, Anticancer, Antimalarial researchgate.netfrontiersin.org |

| Receptors | Epidermal Growth Factor Receptor (EGFR), Opioid receptors, Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR) nih.govmdpi.comfrontiersin.org | Anticancer, Analgesic nih.govfrontiersin.org |

| Kinases | Akt, Anaplastic Lymphoma Kinase (ALK), Aurora kinases, B-Raf, Bruton's Tyrosine Kinase (BTK), Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptor (FGFR), Janus Kinases (JAKs), Mitogen-Activated Protein Kinase (MAPK), PI3K, RET nih.govmdpi.commdpi.com | Anticancer, Anti-inflammatory nih.govmdpi.comnih.gov |

The diverse targeting capabilities of pyrazole derivatives underscore the potential of the 1-Cyclobutyl-1H-pyrazol-3-amine scaffold as a foundation for developing novel therapeutics for a wide array of medical conditions. researchgate.netmdpi.com

Design and Synthesis of Analogs for Modulating Biological Pathways and Cellular Processes

The rational design and synthesis of analogs based on the 1-Cyclobutyl-1H-pyrazol-3-amine scaffold is a key strategy for developing compounds that can modulate specific biological pathways and cellular processes. This process is heavily reliant on understanding the structure-activity relationships (SAR) of the pyrazole core. rsc.org

Design Strategies:

Scaffold Hopping and Molecular Hybridization: These strategies involve combining the pyrazole core with other pharmacophores to create novel molecules with potentially enhanced or new activities. mdpi.com

Structure-Based Drug Design: Using computational tools like molecular docking, researchers can design analogs that are predicted to have improved binding affinity and selectivity for a specific target. sciencepublishinggroup.com

Synthetic Approaches: The synthesis of pyrazole derivatives can be achieved through various methods, from classical condensation reactions to modern, more efficient techniques. researchgate.net

Multi-step Synthesis: Complex analogs are often built through a series of sequential chemical reactions, allowing for precise control over the final structure. nih.govjst.go.jp

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times and improve yields for the synthesis of pyrazole derivatives. researchgate.net

Catalytic Methods: The use of metal catalysts can facilitate the formation of the pyrazole ring and the introduction of various substituents under mild conditions. researchgate.net

By systematically designing and synthesizing analogs of 1-Cyclobutyl-1H-pyrazol-3-amine, scientists can fine-tune their biological activity to modulate pathways involved in cell proliferation, apoptosis, signal transduction, and inflammation, thereby creating potential candidates for new therapies. researchgate.netmdpi.com

Q & A

Basic: What are the established synthetic routes for 1-cyclobutyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

Answer:

The synthesis of pyrazole derivatives typically involves multi-step protocols, including cyclization, alkylation, or condensation reactions. For example:

- Cyclobutyl introduction : A cyclobutyl group can be introduced via nucleophilic substitution using cyclobutyl halides or Grignard reagents.

- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical for isolating high-purity products .

- Optimization : Parameters like temperature (e.g., 0–5°C for exothermic steps), solvent polarity (DMF or THF for alkylation), and base selection (triethylamine or Cs₂CO₃) significantly impact yields .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties of 1-cyclobutyl-1H-pyrazol-3-amine for drug design?

Answer:

Density Functional Theory (DFT) calculations, such as those derived from the Colle-Salvetti correlation-energy formula, model the compound’s electron density and local kinetic energy. Key applications include:

- HOMO-LUMO analysis : Predicts reactivity and interaction sites for biological targets.

- Solvent effects : Implicit solvation models (e.g., PCM) simulate polarity impacts on stability.

- Validation : Experimental NMR chemical shifts (e.g., δ ~10.5 ppm for NH groups) corroborate computational predictions .

Basic: What spectroscopic techniques are most effective for characterizing 1-cyclobutyl-1H-pyrazol-3-amine?

Answer:

- ¹H/¹³C NMR : Assign signals for NH₂ (~5–6 ppm), cyclobutyl protons (δ ~1.8–2.5 ppm), and pyrazole carbons (δ ~140–160 ppm) .

- IR spectroscopy : Identify NH stretches (~3250 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

- Mass spectrometry (HRMS-ESI) : Confirm molecular weight (e.g., m/z 153.13 [M+H]⁺) and fragmentation patterns .

Advanced: How do steric and electronic effects of the cyclobutyl group influence structure-activity relationships (SAR) in related pyrazole derivatives?

Answer:

- Steric effects : The cyclobutyl group’s strained geometry may restrict binding to flat enzymatic pockets, reducing activity compared to bulkier substituents (e.g., chlorobenzyl).

- Electronic effects : Its electron-donating nature modulates pyrazole ring aromaticity, altering π-π stacking interactions. Comparative SAR studies with 1-(3-chlorobenzyl)-1H-pyrazol-5-amine show substituent-dependent bioactivity shifts .

Basic: What crystallographic methods resolve the 3D structure of 1-cyclobutyl-1H-pyrazol-3-amine?

Answer:

- X-ray diffraction : Use SHELX software for structure refinement. Key parameters:

- Space group determination (e.g., monoclinic P2₁/c).

- Hydrogen bonding networks (e.g., NH···N interactions).

- Validation : R-factors < 5% and electron density maps ensure accuracy .

Advanced: How can researchers resolve contradictions in reported synthetic yields for pyrazole derivatives?

Answer:

- Reproducibility checks : Verify stoichiometry (e.g., 1:1.2 amine:carbonyl ratios) and inert atmosphere conditions.

- Byproduct analysis : Use LC-MS to detect intermediates (e.g., dimerization products).

- Case study : N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine synthesis achieved 17.9% yield via Cs₂CO₃-mediated coupling, highlighting base selection’s role .

Advanced: What environmental degradation pathways are predicted for 1-cyclobutyl-1H-pyrazol-3-amine?

Answer:

- Hydrolysis : Under acidic/basic conditions, the NH₂ group may undergo deamination.

- Photolysis : UV exposure cleaves the cyclobutyl ring, forming smaller amines.

- Analytical tracking : Use HPLC-UV or GC-MS to monitor breakdown products (e.g., cyclobutanol derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.